Biochemical USP2 Potency and Target Engagement Versus Structurally Matched Inactive Analog 2
ML364 inhibits USP2 with an IC₅₀ of 1.1 μM (Lys-48-linked di-ubiquitin substrate) and 1.7 μM (Lys-63-linked substrate) in a biochemical assay, whereas the structurally matched inactive analog compound 2 shows no inhibition in either assay [1]. Direct binding was confirmed by microscale thermophoresis: ML364 binds USP2 with Kd = 5.2 μM, while compound 2 shows no binding [1]. The USP2–ML364 interaction is reversible as demonstrated by enzyme activity recovery following complex dilution [1]. This paired active/inactive analog system – unique among publicly available USP2 inhibitors – provides built-in target engagement validation.
| Evidence Dimension | USP2 inhibition (IC₅₀) and target binding (Kd) |
|---|---|
| Target Compound Data | ML364: USP2 Lys-48 IC₅₀ = 1.1 μM; USP2 Lys-63 IC₅₀ = 1.7 μM; Kd = 5.2 μM |
| Comparator Or Baseline | Compound 2 (inactive analog): USP2 Lys-48 IC₅₀ = Inactive; USP2 Lys-63 IC₅₀ = Inactive; Kd = No binding |
| Quantified Difference | ML364 is active across all substrates and binds USP2; compound 2 is completely inactive and does not bind |
| Conditions | Biochemical assay using internally quenched fluorescent di-ubiquitin (Di-Ub IQF) substrates; microscale thermophoresis for binding |
Why This Matters
The availability of a structurally matched inactive analog enables definitive target engagement experiments, making ML364 the only USP2 inhibitor with a built-in negative control for mechanistic studies.
- [1] Davis MI, Pragani R, Fox JT, et al. J Biol Chem. 2016;291(47):24628-24640. Table 1 and Fig. 1. View Source
